molecular formula C13H16O2S2 B14592271 2-Propen-1-one, 1-(4-methoxyphenyl)-2-methyl-3,3-bis(methylthio)- CAS No. 61541-61-5

2-Propen-1-one, 1-(4-methoxyphenyl)-2-methyl-3,3-bis(methylthio)-

Cat. No.: B14592271
CAS No.: 61541-61-5
M. Wt: 268.4 g/mol
InChI Key: AYWJNSZANKPMFF-UHFFFAOYSA-N
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Description

2-Propen-1-one, 1-(4-methoxyphenyl)-2-methyl-3,3-bis(methylthio)- is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a methoxy group on the phenyl ring and two methylthio groups on the propenone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 1-(4-methoxyphenyl)-2-methyl-3,3-bis(methylthio)- can be achieved through various methods. One common approach involves the Claisen-Schmidt condensation reaction between 4-methoxybenzaldehyde and 2-methyl-3,3-bis(methylthio)propanal in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one, 1-(4-methoxyphenyl)-2-methyl-3,3-bis(methylthio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methoxy and methylthio groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Propen-1-one, 1-(4-methoxyphenyl)-2-methyl-3,3-bis(methylthio)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Studied for its potential therapeutic applications due to its biological activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 1-(4-methoxyphenyl)-2-methyl-3,3-bis(methylthio)- involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, modulate signaling pathways, and interact with cellular receptors. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular processes such as apoptosis, proliferation, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-Propen-1-one, 3-(4-methoxyphenyl)-1-phenyl-:

    1-(4-Methoxyphenyl)-3-phenyl-2-propen-1-one: Another chalcone derivative with a methoxy group but different substitution patterns.

Uniqueness

The presence of the methylthio groups in 2-Propen-1-one, 1-(4-methoxyphenyl)-2-methyl-3,3-bis(methylthio)- imparts unique chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other chalcone derivatives.

Properties

CAS No.

61541-61-5

Molecular Formula

C13H16O2S2

Molecular Weight

268.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-2-methyl-3,3-bis(methylsulfanyl)prop-2-en-1-one

InChI

InChI=1S/C13H16O2S2/c1-9(13(16-3)17-4)12(14)10-5-7-11(15-2)8-6-10/h5-8H,1-4H3

InChI Key

AYWJNSZANKPMFF-UHFFFAOYSA-N

Canonical SMILES

CC(=C(SC)SC)C(=O)C1=CC=C(C=C1)OC

Origin of Product

United States

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